3-Nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyridine
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Overview
Description
3-Nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a nitro group and a sulfanyl group linked to a phenyl-substituted oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyridine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of an amidoxime with an acyl chloride or anhydride in the presence of a base such as triethylamine.
Attachment of the Sulfanyl Group: The oxadiazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Substitution on the Pyridine Ring: The final step involves the nitration of the pyridine ring to introduce the nitro group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyridine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino-substituted pyridine derivatives
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
3-Nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to the presence of the oxadiazole ring, which is known for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 3-Nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The oxadiazole ring can also interact with specific proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the substituents attached to the ring.
Nitrofurans: Compounds containing a furan ring with a nitro group, known for their antimicrobial activity.
Uniqueness
3-Nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyridine is unique due to the combination of the nitro group, oxadiazole ring, and sulfanyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H8N4O3S |
---|---|
Molecular Weight |
300.29 g/mol |
IUPAC Name |
2-(3-nitropyridin-2-yl)sulfanyl-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H8N4O3S/c18-17(19)10-7-4-8-14-12(10)21-13-16-15-11(20-13)9-5-2-1-3-6-9/h1-8H |
InChI Key |
SHTYQLQTPRJTID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SC3=C(C=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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